1-Nitroheptane

Description

Properties

CAS No. |

693-39-0 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.2 g/mol |

IUPAC Name |

1-nitroheptane |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3 |

InChI Key |

UZONFOPDCXAZND-UHFFFAOYSA-N |

SMILES |

CCCCCCC[N+](=O)[O-] |

Canonical SMILES |

CCCCCCC[N+](=O)[O-] |

boiling_point |

194.0 °C |

Other CAS No. |

693-39-0 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Nitroheptane: Structure, Properties, and Experimental Considerations

This document provides a comprehensive overview of the chemical and physical properties of this compound, along with its structural details and relevant safety information. This guide is intended to serve as a technical resource, presenting data in a clear and accessible format, alongside illustrative diagrams and example experimental protocols.

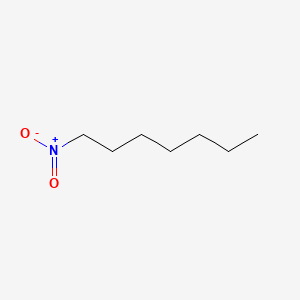

Chemical Structure and Identification

This compound is a primary nitroalkane, characterized by a heptyl group attached to a nitro functional group at the terminal position.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₁₅NO₂[1]

-

Canonical SMILES: CCCCCCC--INVALID-LINK--[O-][1]

-

InChI: InChI=1S/C7H15NO2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3[1]

-

InChIKey: UZONFOPDCXAZND-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for purification procedures.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 145.20 g/mol | [1] |

| CAS Number | 693-39-0 | [1] |

| Appearance | Colorless liquid | Inferred from similar nitroalkanes |

| Density | 0.925 - 0.948 g/cm³ at 25°C | |

| Boiling Point | 194 °C at 760 mmHg | |

| Melting Point | Not available | |

| Flash Point | 75.1 °C (closed cup) | |

| Refractive Index | ~1.429 at 20°C | |

| Vapor Pressure | 0.452 mmHg at 25°C | |

| Solubility | Insoluble in water; soluble in organic solvents. | Inferred from 1-nitrohexane[2] |

| LogP (Octanol/Water) | 2.233 (Calculated) |

Table 2: Spectroscopic and Analytical Data

| Data Type | Key Information | Source |

| GC-MS | Mass spectrum available. | [1][3] |

| ¹³C NMR | Spectrum available. | [1][4] |

| IR Spectroscopy | Vapor phase IR spectrum available. Characteristic N-O stretching vibrations are expected near 1550 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric). | [1][4][5] |

| Kovats Retention Index | 1150 (Semi-standard non-polar column) | [1] |

Safety and Handling

Table 3: GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 or 4 | H226: Flammable liquid and vapor. or H227: Combustible liquid. |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness.[7] |

Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7]

-

Wear protective gloves, clothing, eye, and face protection.

-

Avoid breathing mist or vapors.[7]

-

Wash hands thoroughly after handling.

Experimental Protocols

The following are detailed, illustrative methodologies for the synthesis, purification, and analysis of this compound based on established chemical principles and available literature for similar compounds.

A. Synthesis of this compound via Nucleophilic Substitution

This protocol is adapted from a patented procedure for the preparation of organic nitro compounds.[8]

-

Reaction: 1-Iodoheptane + NaNO₂ → this compound + NaI

-

Materials:

-

1-Iodoheptane

-

Sodium nitrite (NaNO₂), dry

-

Dimethylformamide (DMF), dry

-

Petroleum ether

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add dry sodium nitrite (1.1 equivalents) to dry dimethylformamide.

-

Stir the suspension and add 1-iodoheptane (1.0 equivalent) to the mixture.

-

Stir the reaction mixture at room temperature for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing cold deionized water.

-

Extract the aqueous layer three times with petroleum ether.

-

Combine the organic extracts and wash them with deionized water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

-

B. Purification by Vacuum Distillation

-

Apparatus:

-

Standard distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, and receiving flask).

-

Vacuum pump and pressure gauge.

-

Heating mantle.

-

-

Procedure:

-

Place the crude this compound into the distillation flask.

-

Assemble the distillation apparatus and ensure all joints are properly sealed.

-

Slowly apply vacuum to the system, reducing the pressure to approximately 3-5 mmHg.

-

Begin heating the distillation flask gently.

-

Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum (e.g., a patent mentions a boiling point of 68°C at 3 mmHg).[8]

-

Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

-

C. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound to assess its purity and confirm its identity.

-

Instrumentation and Conditions:

-

GC System: Agilent 7890A or similar.

-

Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[10]

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 15°C/min to 240°C.

-

Hold at 240°C for 5 minutes.

-

-

MS System: Agilent 5975C or similar single quadrupole mass spectrometer.[9]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 450.[10]

-

Source Temperature: 230°C.[10]

-

-

Sample Preparation:

-

Prepare a dilute solution of the purified this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Data Analysis:

-

The retention time of the major peak in the total ion chromatogram (TIC) will correspond to this compound.

-

The mass spectrum of this peak should be compared to a reference spectrum (e.g., from the NIST library) to confirm the identity. The fragmentation pattern will be characteristic of the molecule.

-

Visualizations

The following diagrams illustrate the relationships between the key aspects of this compound's profile and the workflow for its synthesis and analysis.

Caption: Key properties of this compound derived from its chemical structure.

Caption: Workflow from synthesis to analysis of this compound.

References

- 1. This compound | C7H15NO2 | CID 69659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-NITROHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Heptane, 1-nitro- [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. gestis.dguv.de [gestis.dguv.de]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. US3038015A - Preparation of organic nitro compounds - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-Nitroheptane from n-Heptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-nitroheptane, a valuable nitroalkane intermediate in various chemical syntheses. The document details both direct and indirect methodologies for its preparation, with a focus on experimental protocols, reaction mechanisms, and quantitative data to support researchers in their synthetic endeavors.

Direct Nitration of n-Heptane: A Challenging but Direct Route

The direct nitration of n-heptane offers the most straightforward approach to this compound, proceeding via a free-radical mechanism. However, this method is characterized by a lack of selectivity, yielding a mixture of isomeric nitroheptanes and oxidation byproducts. The reaction is typically carried out in the vapor phase at elevated temperatures, using nitric acid or nitrogen tetroxide as the nitrating agent.

Reaction Mechanism and Isomer Distribution

The vapor-phase nitration of alkanes is initiated by the thermal decomposition of the nitrating agent, generating radicals that abstract a hydrogen atom from the alkane. The resulting alkyl radical then reacts with a nitrating species to form the nitroalkane.[1][2]

Due to the statistical probability and the relative stability of the resulting free radicals (secondary > primary), the nitration of n-heptane favors the substitution at secondary carbon atoms. While specific experimental data on the precise isomer distribution for n-heptane is scarce in readily available literature, a theoretical distribution can be estimated based on the number of hydrogen atoms at each position and their relative reactivity. The n-heptane molecule has three distinct types of secondary hydrogens (C2, C3, C4) and one type of primary hydrogen (C1).

Table 1: Estimated Isomer Distribution in the Direct Nitration of n-Heptane

| Product | Position of Nitration | Number of Hydrogens | Relative Reactivity (Secondary:Primary) | Calculated Percentage (%) |

| This compound | Primary (C1) | 6 | 1 | ~20% |

| 2-Nitroheptane | Secondary (C2) | 4 | ~3.5 | ~47% |

| 3-Nitroheptane | Secondary (C3) | 4 | ~3.5 | ~33% |

| 4-Nitroheptane | Secondary (C4) | 2 | ~3.5 |

Note: The relative reactivity of secondary to primary C-H bonds in free-radical nitration is generally considered to be in the range of 3-4:1. The percentages are estimations and can be influenced by reaction conditions.

Experimental Protocol: Vapor-Phase Nitration (General Procedure)

The following is a general laboratory-scale protocol for the vapor-phase nitration of an alkane, which can be adapted for n-heptane.

Materials:

-

n-Heptane

-

Concentrated Nitric Acid (70%)

-

Nitrogen gas (inert carrier)

-

Vertical tube furnace

-

Reaction tube (e.g., quartz or stainless steel)

-

Vaporizer/preheater

-

Condenser

-

Collection flask

-

Scrubber (for acidic off-gases)

Procedure:

-

Set up the vertical tube furnace with the reaction tube packed with an inert material (e.g., glass beads) to ensure good heat transfer.

-

Heat the furnace to the desired reaction temperature, typically in the range of 400-450°C.

-

A continuous stream of nitrogen gas is passed through the system.

-

n-Heptane and concentrated nitric acid are separately vaporized and preheated before being introduced into the top of the reaction tube. The molar ratio of n-heptane to nitric acid is typically high (e.g., 4:1 to 10:1) to minimize polysubstitution and oxidation.

-

The reactants are carried through the hot zone of the reaction tube by the nitrogen stream.

-

The product stream exiting the reactor is passed through a condenser to liquefy the nitroheptane isomers and unreacted heptane.

-

The condensed liquid is collected in a chilled flask.

-

The organic layer is separated from the aqueous layer (containing unreacted nitric acid and water).

-

The organic layer is washed with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then with brine.

-

The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The mixture of nitroheptane isomers can be separated by fractional distillation under reduced pressure.

Selective Synthesis of this compound from 1-Haloheptanes

To overcome the lack of selectivity in direct nitration, a more targeted synthesis of this compound can be achieved through the reaction of a 1-haloheptane (e.g., 1-iodoheptane or 1-bromoheptane) with a nitrite salt, such as sodium nitrite. This nucleophilic substitution reaction, often referred to as the Victor-Meyer reaction when using silver nitrite, provides a reliable method for the specific introduction of a nitro group at the terminal position.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism where the nitrite ion acts as a nucleophile, displacing the halide from the 1-haloheptane. The nitrite ion is an ambident nucleophile, meaning it can attack through either the nitrogen or an oxygen atom. Attack through the nitrogen atom leads to the desired nitroalkane, while attack through the oxygen atom results in the formation of an alkyl nitrite as a byproduct. The choice of solvent and reaction conditions can influence the ratio of these two products.

Experimental Protocol: Synthesis of this compound from 1-Iodoheptane

The following protocol is adapted from a patented procedure and provides a high-yield synthesis of this compound.

Materials:

-

1-Iodoheptane

-

Sodium Nitrite (dry)

-

Dimethylformamide (DMF, dry)

-

Petroleum ether (or other suitable extraction solvent)

-

Magnesium sulfate (anhydrous)

-

Ice

Procedure:

-

In a reaction flask equipped with a magnetic stirrer, add 36 parts of dry sodium nitrite to 572 parts of dry dimethylformamide.

-

Stir the mixture until the sodium nitrite is mostly dissolved.

-

Rapidly add 68 parts of 1-iodoheptane to the stirred solution.

-

Continue stirring the reaction mixture for approximately three hours at room temperature. The solution will typically turn dark yellow.

-

Pour the reaction mixture into a larger beaker containing ice water.

-

Extract the aqueous mixture with petroleum ether. Perform multiple extractions to ensure complete recovery of the product.

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the petroleum ether by distillation at atmospheric pressure.

-

The residual liquid is then purified by vacuum distillation to yield pure this compound.

Table 2: Quantitative Data for the Synthesis of this compound from 1-Iodoheptane

| Reactant | Product | Byproduct | Yield of this compound | Yield of Heptyl Nitrite | Reference |

| 1-Iodoheptane | This compound | 1-Heptyl Nitrite | 59% | 27% | [3] |

Purification and Characterization

The purification of this compound, whether from a mixture of isomers or from the reaction with a 1-haloheptane, is typically achieved by fractional distillation under reduced pressure. The identity and purity of the final product can be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and, in the case of direct nitration, the isomer distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the this compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic nitro group stretching frequencies.

Conclusion

The synthesis of this compound can be approached through two primary routes. The direct nitration of n-heptane is a more atom-economical but non-selective method, resulting in a mixture of isomers that requires careful separation. For applications demanding high purity and specific regiochemistry, the synthesis from 1-haloheptanes offers a more reliable and selective, albeit multi-step, alternative. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired purity, scale of the reaction, and available starting materials. This guide provides the necessary technical details to assist in making an informed decision and to facilitate the successful synthesis of this compound.

References

Physical Properties of 1-Nitroheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 1-Nitroheptane, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory use, chemical synthesis, and drug development applications where this compound may be utilized as a solvent, reagent, or intermediate.

Core Physical Properties

This compound (C7H15NO2) is a nitroalkane that presents as a liquid at standard conditions. Its physical characteristics are crucial for its handling, application, and the design of chemical processes.

Data Summary

The experimentally determined values for the boiling point and density of this compound are summarized in the table below. It is important to note that slight variations in these values can be found across different sources, which may be attributed to minor differences in experimental conditions or purity of the sample.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 194 | °C | At 760 mmHg[1][2] |

| Density | 0.925 - 0.948 | g/cm³ (or g/mL) | At standard temperature |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For nitroalkanes, which are polar compounds, strong dipole-dipole interactions lead to relatively high boiling points compared to non-polar hydrocarbons of similar molecular weight.

Micro-Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer. The bulb of the thermometer should be level with the sample.

-

The thermometer and test tube assembly are placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated. This design allows for the circulation of the oil, ensuring uniform heating.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the vapor pressure of the this compound will increase, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume. For liquids, it is typically measured using a pycnometer or by direct mass and volume measurements.

Density Measurement using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, which allows for the precise measurement of a liquid's density.

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance (m_empty).

-

The pycnometer is filled with distilled water of a known temperature and density. The stopper is inserted, and any excess water that extrudes through the capillary is carefully wiped away. The mass of the water-filled pycnometer is recorded (m_water).

-

The volume of the pycnometer (V) can then be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The mass of the this compound-filled pycnometer is measured (m_sample).

-

The density of the this compound is calculated using the formula: Density = (m_sample - m_empty) / V

Logical Relationships of Physical Properties

The physical properties of a compound like this compound are interconnected and are ultimately determined by its molecular structure. The following diagram illustrates this relationship.

Caption: Logical flow from molecular structure to physical properties.

References

Spectroscopic Profile of 1-Nitroheptane: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-nitroheptane, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this compound.

This technical guide provides a detailed overview of the spectroscopic data for this compound (C₇H₁₅NO₂), a nitroalkane of interest in various chemical research and development sectors. The document presents a summary of its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, coupled with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.38 | Triplet | 2H | -CH₂-NO₂ |

| ~2.03 | Quintet | 2H | -CH₂-CH₂-NO₂ |

| ~1.2-1.4 | Multiplet | 8H | -(CH₂)₄- |

| ~0.89 | Triplet | 3H | -CH₃ |

Note: Predicted values based on typical chemical shifts for nitroalkanes. The proton adjacent to a nitro group typically appears in the 4.0-4.4 ppm range.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~75.9 | -CH₂-NO₂ |

| ~31.3 | -CH₂- |

| ~28.6 | -CH₂- |

| ~26.4 | -CH₂-CH₂-NO₂ |

| ~22.4 | -CH₂- |

| ~13.9 | -CH₃ |

Note: Data obtained from publicly available spectral databases.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2958 | Strong | C-H stretch (alkane) |

| ~2931 | Strong | C-H stretch (alkane) |

| ~2860 | Strong | C-H stretch (alkane) |

| ~1550 | Strong | N-O asymmetric stretch (nitro group)[2][3] |

| ~1466 | Medium | C-H bend (alkane) |

| ~1378 | Medium | N-O symmetric stretch (nitro group)[2][3] |

Note: Aliphatic nitro compounds typically exhibit a strong asymmetric NO₂ stretch between 1600-1530 cm⁻¹ and a medium symmetric stretch between 1390-1300 cm⁻¹.[3]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 41 | 100 | [C₃H₅]⁺ |

| 43 | 95 | [C₃H₇]⁺ |

| 55 | 80 | [C₄H₇]⁺ |

| 57 | 75 | [C₄H₉]⁺ |

| 71 | 40 | [C₅H₁₁]⁺ |

| 85 | 20 | [C₆H₁₃]⁺ |

| 99 | 5 | [M - NO₂]⁺ |

| 145 | <1 | [M]⁺ |

Note: Data obtained from the NIST WebBook.[4] The fragmentation pattern is characteristic of a straight-chain alkane with the loss of the nitro group and subsequent fragmentation of the alkyl chain.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation: A sample of this compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Data Acquisition: The spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

FT-IR spectra are recorded on a Fourier-transform infrared spectrometer.

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Sample Introduction: A dilute solution of this compound is injected into the gas chromatograph, where it is vaporized and separated from the solvent.

-

Ionization: The gaseous this compound molecules enter the ion source of the mass spectrometer and are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

References

1-Nitroheptane CAS number and molecular formula

An In-depth Technical Guide to 1-Nitroheptane For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on this compound, a primary nitroalkane compound. It covers its chemical identity, physical and chemical properties, key synthetic methods, and characteristic reactions. The information is intended for use in research, development, and drug discovery contexts where nitroalkanes serve as versatile chemical intermediates.

Chemical Identity and Molecular Structure

This compound is a long-chain aliphatic nitro compound where a nitro group (-NO₂) is attached to the terminal carbon of a heptane chain.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound. This data is crucial for its handling, application in reactions, and for analytical purposes.

Table 1: General Physical Properties

| Property | Value | Unit | Source |

| Purity | ≥95% | % | [5] |

| Boiling Point | 194 | °C | [3] |

| Density | 0.925 - 0.948 | g/cm³ | [3][4] |

| Flash Point | 75.1 | °C | [3] |

| Refractive Index | 1.429 | [3] | |

| Vapor Pressure | 0.452 | mmHg at 25°C | [3] |

| Water Solubility (log₁₀WS) | -2.84 | mol/L | [6] |

| Octanol/Water Partition Coefficient (logP) | 2.233 | [6] |

Table 2: Thermochemical and Calculated Properties

| Property | Value | Unit | Source |

| Molar Volume | 153.2 | mL/mol | [4] |

| McGowan's Characteristic Volume | 126.910 | mL/mol | [6] |

| Enthalpy of Vaporization (ΔvapH°) | 47.77 | kJ/mol | [6] |

| Enthalpy of Fusion (ΔfusH°) | 25.25 | kJ/mol | [6] |

| Standard Enthalpy of Formation (ΔfH°gas) | -198.57 | kJ/mol | [6] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 43.61 | kJ/mol | [6] |

| Critical Temperature (Tc) | 710.38 | K | [6] |

| Critical Pressure (Pc) | 2835.36 | kPa | [6] |

| Critical Volume (Vc) | 0.509 | m³/kmol | [6] |

Synthesis and Reactivity

Nitroalkanes like this compound are valuable synthetic intermediates due to the versatile reactivity of the nitro group.[7][8] The strong electron-withdrawing nature of the nitro group acidifies the α-hydrogens, making them susceptible to deprotonation by a base to form a resonance-stabilized nitronate anion.[8] This anion is a key intermediate for various carbon-carbon bond-forming reactions.[7][8]

General Synthesis Protocol: Nucleophilic Substitution

A common method for the synthesis of primary nitroalkanes is the reaction of an alkyl halide with a nitrite salt.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromoheptane or 1-iodoheptane in an appropriate solvent such as dimethylformamide (DMF) or an aqueous medium.

-

Addition of Nitrite Salt: Add a stoichiometric equivalent or a slight excess of a nitrite salt, such as silver nitrite (AgNO₂), to the solution. The use of silver nitrite often provides good yields for primary nitroalkanes.[9]

-

Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time will depend on the specific alkyl halide and solvent used. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If silver salts were used, filter the mixture to remove the precipitated silver halide.

-

Extraction: Transfer the filtrate to a separatory funnel. If the reaction was performed in an organic solvent, wash the solution sequentially with water and brine to remove any remaining salts and solvent. If an aqueous medium was used, extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can then be purified by fractional distillation under vacuum to yield the final product.

Caption: General synthesis workflow for this compound.

Key Reactions of this compound

The reactivity of this compound is dominated by the chemistry of the nitro group and its ability to stabilize an adjacent carbanion.

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, catalyzed by a base.[10][11] It produces β-nitro alcohols, which are valuable synthetic precursors.

Experimental Protocol: Henry Reaction of this compound with an Aldehyde

-

Reactant Preparation: In a reaction vessel, dissolve this compound in a suitable solvent (e.g., THF, ethanol).

-

Base Addition: Add a catalytic amount of a base (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine) to the solution. Stir the mixture to facilitate the formation of the nitronate anion.

-

Aldehyde Addition: Slowly add the desired aldehyde to the reaction mixture at a controlled temperature (often cooled in an ice bath to manage the exothermic reaction).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the consumption of the starting materials by TLC or GC.

-

Quenching and Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

-

Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with water and brine, dry it over an anhydrous salt, and remove the solvent under reduced pressure. The resulting crude β-nitro alcohol can be purified by column chromatography.

Caption: Key steps of the Henry (Nitroaldol) reaction.

The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, through the acid hydrolysis of its corresponding nitronate salt.[8][12] This reaction is a powerful tool for converting the nitro group into a carbonyl group.

Experimental Protocol: Nef Reaction of this compound

-

Nitronate Salt Formation: Convert this compound to its sodium salt by treating it with a strong base like sodium ethoxide or sodium hydroxide in an appropriate solvent.

-

Acid Hydrolysis: Add the nitronate salt solution slowly to a cold, aqueous solution of a strong mineral acid, such as sulfuric acid or hydrochloric acid, with vigorous stirring. The temperature should be kept low (typically below 0°C) to prevent side reactions.

-

Reaction Completion: The reaction is often accompanied by the evolution of nitrous oxide (N₂O).[12] Stirring is continued until the reaction is complete.

-

Product Isolation: The resulting aldehyde (heptanal) can be isolated from the aqueous mixture by steam distillation or solvent extraction.

-

Purification: The crude heptanal is then purified, typically by distillation.

Caption: Logical flow of the Nef reaction.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, nitroalkanes in general are crucial building blocks in organic synthesis.[8] Their ability to be converted into other functional groups, such as amines (via reduction) and carbonyls (via the Nef reaction), makes them versatile intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.[7][8][13]

The nitro group itself is a pharmacophore in many bioactive compounds and drugs.[14][15][16] In drug development, nitroaromatic compounds are often explored as hypoxia-activated prodrugs for cancer therapy.[15][17] The nitro group can be bioreduced in the low-oxygen environment of tumors to generate cytotoxic species.[17] While this compound is an aliphatic, not an aromatic, nitro compound, the rich chemistry of the nitro group provides a foundation for its potential use in creating more complex drug candidates.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. Nitroalkanes can react violently with reducing agents and bases, and their thermal sensitivity can be increased by metal oxides.[18][19]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[20] Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid contact with skin and eyes, and avoid inhalation of vapor.[20] Keep away from heat, sparks, and open flames.[18][19]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.

-

Always consult the full Safety Data Sheet (SDS) before handling this compound.[20]

References

- 1. Heptane, 1-nitro- [webbook.nist.gov]

- 2. This compound | C7H15NO2 | CID 69659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 693-39-0 [chemnet.com]

- 4. This compound [stenutz.eu]

- 5. This compound , ≥95% , 693-39-0 - CookeChem [cookechem.com]

- 6. Heptane, 1-nitro- (CAS 693-39-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. benchchem.com [benchchem.com]

- 9. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]

- 10. Henry Reaction - Common Conditions [commonorganicchemistry.com]

- 11. Henry Reaction [organic-chemistry.org]

- 12. Nef reaction - Wikipedia [en.wikipedia.org]

- 13. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. 1-Nitrohexane | C6H13NO2 | CID 12589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 1-NITROHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Solubility of 1-Nitroheptane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-nitroheptane in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing the solubility of this compound and outlines detailed experimental protocols for its determination. This guide is intended to be a practical resource for researchers in the fields of chemistry, pharmacology, and materials science.

Physicochemical Properties of this compound

This compound (C7H15NO2) is a primary nitroalkane.[1][2] Its molecular structure, consisting of a seven-carbon aliphatic chain and a polar nitro group, dictates its solubility behavior. The long hydrocarbon chain imparts a significant non-polar character to the molecule, while the nitro group (-NO2) introduces polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the properties of the solvent.

Predicted Solubility Profile:

Based on the principle of "like dissolves like," the solubility of this compound is expected to be higher in solvents with similar polarity. The long non-polar heptyl chain suggests good solubility in non-polar and weakly polar organic solvents. Conversely, its solubility in highly polar solvents is likely to be more limited.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly accessible databases. Therefore, the following table is presented as a template for researchers to populate with experimentally determined values. The subsequent sections of this guide provide the methodologies to obtain this data.

| Solvent | Solvent Polarity (Dielectric Constant at 20°C) | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Hexane | 1.88 | High | Data to be determined |

| Toluene | 2.38 | High | Data to be determined |

| Acetone | 20.7 | Moderate to High | Data to be determined |

| Ethanol | 24.55 | Moderate | Data to be determined |

| Methanol | 32.7 | Moderate | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Low to Moderate | Data to be determined |

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to quantitatively determine the solubility of this compound. The choice of method will depend on the required accuracy, the amount of sample available, and the available analytical instrumentation.

Shake-Flask Method (Gold Standard)

This gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved this compound is crucial to confirm saturation.

-

Phase Separation: The agitation is stopped, and the mixture is allowed to stand at the same constant temperature until the undissolved solute has settled, leaving a clear, saturated supernatant. Centrifugation can be used to facilitate this separation.

-

Sampling and Analysis: A known volume of the clear supernatant is carefully withdrawn using a pre-calibrated pipette.

-

Solvent Evaporation: The sampled solution is transferred to a pre-weighed container, and the solvent is evaporated under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause the evaporation of this compound.

-

Quantification: The container with the non-volatile solute is weighed, and the mass of the dissolved this compound is determined by difference. The solubility is then expressed in the desired units (e.g., g/100 mL, mol/L).

Analytical Methods

For more rapid or higher-throughput solubility determination, various analytical techniques can be employed. These methods require the preparation of a calibration curve using standard solutions of this compound in the solvent of interest.

Methodology:

-

Preparation of Saturated Solution and Sampling: Follow steps 1-4 of the Shake-Flask Method.

-

Dilution: The withdrawn sample of the saturated solution is accurately diluted with the pure solvent to a concentration that falls within the linear range of the GC calibration curve.

-

GC Analysis: The diluted sample is injected into a gas chromatograph equipped with a suitable column and detector (e.g., Flame Ionization Detector - FID).

-

Quantification: The concentration of this compound in the diluted sample is determined by comparing its peak area to the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the Shake-Flask Method.

-

Internal Standard Addition: A known amount of a non-volatile, soluble, and non-interfering internal standard is added to a known volume of the clear supernatant.

-

NMR Analysis: The ¹H NMR spectrum of the solution is acquired.

-

Quantification: The concentration of this compound is determined by comparing the integral of a characteristic this compound proton signal to the integral of a known proton signal from the internal standard.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for conducting a solubility study of this compound.

Caption: Logical workflow for the experimental determination of this compound solubility.

This guide provides a foundational understanding and practical methodologies for researchers to accurately determine the solubility of this compound in common organic solvents. The experimental data generated will be invaluable for applications in drug development, chemical synthesis, and material science.

References

A Technical Guide to the Applications of Primary Nitroalkanes in Modern Organic Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Primary nitroalkanes are exceptionally versatile building blocks in organic synthesis. The strong electron-withdrawing nature of the nitro group confers unique reactivity upon the α-carbon, enabling a wide range of synthetic transformations. This guide provides an in-depth overview of the core applications of primary nitroalkanes, focusing on their utility in carbon-carbon bond formation and as precursors to valuable functional groups. Key reactions, including the Henry (nitroaldol) reaction, the Michael addition, the Nef reaction, and the reduction to primary amines, are discussed in detail. This document includes quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for synthetic chemists in academic and industrial research.

Introduction: The Versatility of Primary Nitroalkanes

Primary nitroalkanes are powerful intermediates in organic synthesis due to the profound electronic influence of the nitro group.[1] This functional group activates the adjacent C-H bonds, making the α-protons acidic and facilitating the formation of a resonance-stabilized carbanion, known as a nitronate anion.[1] This nucleophilic character is central to the utility of primary nitroalkanes in forming new carbon-carbon bonds, a cornerstone of molecular construction. Furthermore, the nitro group itself is a versatile synthetic handle that can be transformed into other critical functional groups, such as amines and carbonyls.[1][2] These attributes make primary nitroalkanes indispensable for the synthesis of complex, poly-functionalized molecules, including natural products and pharmaceuticals.[3]

Carbon-Carbon Bond Forming Reactions

The acidity of the α-protons in primary nitroalkanes (pKa ≈ 17 in DMSO) allows for their deprotonation to form potent carbon nucleophiles (nitronates).[1] These intermediates are central to two of the most powerful C-C bond-forming reactions in a synthetic chemist's toolkit: the Henry reaction and the Michael addition.

The Henry (Nitroaldol) Reaction

The Henry reaction is the base-catalyzed addition of a primary nitroalkane to an aldehyde or ketone, resulting in the formation of a β-nitro alcohol.[3][4] This reaction is of great synthetic importance as the products can be readily converted into other valuable intermediates, such as 1,2-amino alcohols, α-nitro ketones, and nitroalkenes.[4]

The reaction proceeds via the following steps:

-

Nitronate Formation: A base abstracts an α-proton from the primary nitroalkane to form a nitronate anion.

-

Nucleophilic Attack: The nucleophilic carbon of the nitronate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a β-nitro alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product.[4]

References

Reactivity of 1-Nitroheptane with oxidizing and reducing agents

An In-depth Technical Guide on the Reactivity of 1-Nitroheptane with Oxidizing and Reducing Agents

Introduction

This compound (C₇H₁₅NO₂) is a primary nitroalkane, a class of organic compounds characterized by the presence of a nitro group (-NO₂) attached to an alkyl chain. The strong electron-withdrawing nature of the nitro group imparts unique chemical reactivity to the molecule, particularly at the α-carbon.[1][2] This activation makes this compound a versatile synthetic intermediate, capable of undergoing a variety of transformations. This guide provides a detailed technical overview of the reactivity of this compound with common oxidizing and reducing agents, focusing on reaction mechanisms, experimental protocols, and quantitative outcomes relevant to researchers, scientists, and professionals in drug development.

Reactivity with Oxidizing Agents: The Nef Reaction

The primary oxidative transformation for this compound is the Nef reaction, which converts a primary nitroalkane into an aldehyde.[1][3][4] This reaction is a cornerstone of "umpolung" (polarity reversal) strategies, allowing the typically electrophilic α-carbon of a carbonyl to be used as a nucleophile in the form of a nitronate intermediate.[1][4]

Reaction Mechanism

The Nef reaction proceeds through a two-stage mechanism:

-

Nitronate Salt Formation: this compound, possessing acidic α-hydrogens, is first deprotonated by a base (e.g., sodium hydroxide) to form a stable sodium nitronate salt.[1][3][5]

-

Acid Hydrolysis: The nitronate salt is then added to a strong mineral acid (e.g., sulfuric acid) at low temperature.[5][6] Protonation of the nitronate forms a nitronic acid (the aci-form), which is further protonated and subsequently attacked by water.[1][3] The resulting intermediate eliminates nitroxyl (HNO), which decomposes to nitrous oxide (N₂O) and water, yielding the final aldehyde product, heptanal.[1][3]

Quantitative Data for Oxidation

While specific yield data for this compound is not extensively published, the Nef reaction is generally high-yielding for primary nitroalkanes. Yields of 80-85% are commonly reported for similar substrates under optimized conditions.[6]

| Reaction | Reagents & Conditions | Product | Yield | Reference |

| Nef Reaction | 1. NaOH (aq) 2. H₂SO₄ (aq), ice-cold | Heptanal | ~70-85% (estimated) | [3][6] |

| Oxidative Nef | Oxone®, CH₃OH/H₂O | Heptanal | Good (qualitative) | [5][7] |

Experimental Protocol: Nef Reaction

The following is a general procedure for the conversion of a primary nitroalkane to an aldehyde.[6]

-

Nitronate Preparation: Dissolve one mole equivalent of this compound in an aqueous solution containing a slight excess of sodium hydroxide. Allow time for the salt to form completely.

-

Acidification: Prepare an ice-cold, stirred solution of excess dilute sulfuric acid (e.g., 20%).

-

Reaction: Add the sodium nitronate solution dropwise to the cold sulfuric acid. Efficient agitation is crucial. The evolution of nitrous oxide gas is typically observed immediately.[6]

-

Workup: After the addition is complete, the mixture is distilled to isolate the heptanal product. The aldehyde can be further purified by standard techniques.

Reactivity with Reducing Agents

The reduction of the nitro group is one of the most significant transformations of nitroalkanes, providing a direct route to valuable primary amines like 1-aminoheptane.[1] The choice of reducing agent determines the final product, which can be the primary amine, an N-alkylhydroxylamine, or an oxime.[2][8]

Reduction to Primary Amine (1-Aminoheptane)

Complete reduction of this compound yields 1-aminoheptane. This transformation can be achieved using a variety of powerful reducing systems.

-

Catalytic Hydrogenation: This is a highly efficient method for reducing both aliphatic and aromatic nitro compounds.[1] Common catalysts include Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel, used under a hydrogen atmosphere.[1][8][9]

-

Metal/Acid Systems: Active metals such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl) are effective and widely used, particularly in industrial settings.[1]

-

Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a potent reagent that readily reduces aliphatic nitro compounds to their corresponding amines.[1][9]

Partial Reduction to Intermediates

Under milder or specific conditions, the reduction can be halted at intermediate stages.

-

Reduction to Hydroxylamines: Aliphatic nitro compounds can be converted to N-alkylhydroxylamines using reagents like diborane or a combination of zinc dust and ammonium chloride.[8]

-

Reduction to Oximes: The use of metal salts such as tin(II) chloride (SnCl₂) or chromium(II) chloride can reduce primary nitroalkanes to oximes.[8]

Quantitative Data for Reduction

The following table summarizes various methods for the reduction of aliphatic nitro compounds.

| Product | Reagents & Conditions | Substrate Scope | Yield | Reference |

| 1-Aminoheptane | H₂ (gas), Pd/C | Aliphatic & Aromatic | High (often >90%) | [9] |

| H₂ (gas), Raney Nickel | Aliphatic & Aromatic | High | [8] | |

| LiAlH₄ in ether | Aliphatic | Good | [1][9] | |

| Fe, refluxing acetic acid | Aliphatic | Good | [8] | |

| N-Heptylhydroxylamine | Zn dust, NH₄Cl (aq) | Aliphatic | Moderate | [8] |

| Diborane (B₂H₆) | Aliphatic | Moderate-Good | [8] | |

| Heptanaldoxime | SnCl₂ or CrCl₂ | Aliphatic | Moderate | [8] |

Experimental Protocols for Reduction

-

Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Workup: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure to yield 1-aminoheptane, which can be further purified by distillation if necessary.

-

Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Addition: Cool the suspension in an ice bath. Slowly add a solution of this compound in the same anhydrous solvent dropwise.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for several hours to ensure the reaction goes to completion.

-

Quenching (Fieser workup): Cool the reaction mixture in an ice bath. Cautiously and sequentially add X mL of water, X mL of 15% aqueous NaOH, and then 3X mL of water, where X is the mass of LiAlH₄ used in grams.

-

Purification: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with ether. Dry the combined organic filtrates over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to afford 1-aminoheptane.

Conclusion

This compound serves as a versatile building block in organic synthesis due to the reactivity conferred by the nitro group. Under oxidative conditions, it is reliably converted to heptanal via the Nef reaction. Conversely, it can be reduced to different products depending on the reagents and conditions employed. Strong reducing agents, such as catalytic hydrogenation systems or LiAlH₄, afford the complete reduction to 1-aminoheptane, while milder conditions can yield intermediate N-heptylhydroxylamine or heptanaldoxime. The careful selection of reaction conditions allows chemists to strategically transform the nitro group, making this compound a valuable precursor for a range of functionalized molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nef reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Nef Reaction [organic-chemistry.org]

- 6. The Nef Reaction: Preparation of Ketones and Aldehydes from Nitroalkenes [designer-drug.com]

- 7. Nef_reaction [chemeurope.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Nitroheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-nitroheptane. The information herein is curated for professionals in research and development, offering detailed experimental data, methodologies, and visual representations of experimental workflows to support safety assessments and process development.

Introduction

This compound (C7H15NO2) is a primary nitroalkane, a class of compounds recognized for their energetic properties.[1][2] A thorough understanding of the thermal behavior of such materials is paramount for ensuring safe handling, storage, and use in any application, from laboratory research to industrial-scale production.[3] This guide focuses on the thermal stability parameters of this compound, primarily determined by Differential Scanning Calorimetry (DSC), a widely used technique for evaluating the thermal risks associated with chemical substances.[4][5]

Thermal Stability Data

The thermal stability of this compound has been systematically evaluated using Differential Scanning Calorimetry (DSC).[4][6] The following tables summarize the key quantitative data obtained from these analyses, providing insights into its decomposition characteristics at various heating rates.

Table 1: DSC Thermal Stability Data for this compound

| Heating Rate (°C/min) | T_init_ (°C) | T_onset_ (°C) | Heat of Decomposition (J/g) | Heat of Decomposition (kJ/mol) |

| 1 | 227.1 | 250.3 | -1490.8 | -216.5 |

| 5 | 258.9 | 275.5 | Not Reported | Not Reported |

| 10 | 274.5 | 289.4 | Not Reported | Not Reported |

Data sourced from "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry".[4][6] T_init_ is defined as the temperature at which the heat flow exceeds 0.01 W/g from the baseline.[4] T_onset_ is the initial exothermic onset temperature.[4] The heat of decomposition at 1 °C/min is considered more complete.[6]

Experimental Protocols

The data presented in this guide were obtained following rigorous experimental protocols designed to ensure accuracy and reproducibility. The primary technique employed was Differential Scanning Calorimetry (DSC).

3.1. Differential Scanning Calorimetry (DSC) Analysis

The thermal stability of this compound was assessed using DSC, a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature.[5]

-

Instrumentation : The specific model of the DSC instrument is not detailed in the source material, but the experiments were conducted using high-pressure gold crucibles.[4][6]

-

Sample Preparation : Approximately 3–9 mg of liquid this compound was loaded into a high-pressure gold crucible (20 μL internal volume, 217 bar maximum operating pressure).[4] The crucible was hermetically sealed under a nitrogen atmosphere to prevent evaporation and ensure that only the thermal decomposition process was observed.[4][6]

-

Experimental Conditions :

The use of a high-pressure crucible is crucial for analyzing volatile compounds like nitroalkanes, as it suppresses vaporization, allowing for the accurate determination of the decomposition exotherm.[6] The gold material of the crucible ensures chemical inertness with the sample.[4][6]

Decomposition Pathway

The thermal decomposition of nitroalkanes is a complex process. The primary and most recognized initial step in the thermal decomposition of nitroalkanes is the homolytic cleavage of the carbon-nitrogen (C–N) bond.[4] This bond dissociation results in the formation of an alkyl radical and a nitrogen dioxide radical.

Subsequent reactions of these highly reactive radical species can lead to a variety of decomposition products. Further studies suggest that other unimolecular reactions, such as isomerization to nitrites and aci-forms, may also play a role in the overall decomposition mechanism.[4]

Visualizations

5.1. Experimental Workflow for DSC Analysis

The following diagram illustrates the general workflow for the Differential Scanning Calorimetry analysis of this compound as described in the experimental protocols.

Caption: Workflow for DSC analysis of this compound.

5.2. Postulated Initial Decomposition Step

This diagram illustrates the primary postulated step in the thermal decomposition of this compound.

Caption: Initial C-N bond cleavage in this compound decomposition.

Safety Implications

The thermal analysis of this compound reveals a significant exothermic decomposition, with a heat of decomposition greater than 500 J/g.[4] This level of energy release highlights a potential thermal hazard.[4][6] The onset temperature of decomposition decreases as the heating rate increases, a typical characteristic for such materials.[3] These findings underscore the importance of careful temperature control when handling or processing this compound. It is recommended that further evaluations, such as Accelerating Rate Calorimetry (ARC), be conducted before any scale-up operations to better understand the adiabatic decomposition behavior and establish safe operating limits.[6]

Conclusion

This technical guide has summarized the critical thermal stability data for this compound based on available scientific literature. The provided DSC data offers valuable insights for researchers and chemical process developers. The experimental protocols are detailed to allow for replication and further investigation. The decomposition of this compound is characterized by a significant exothermic event, primarily initiated by the cleavage of the C-N bond. The information and visualizations presented herein should serve as a foundational resource for the safe and effective use of this compound in research and development activities.

References

Methodological & Application

Application Notes and Protocols for the Henry (Nitroaldol) Reaction Utilizing 1-Nitroheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry, or nitroaldol, reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This base-catalyzed reaction joins a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol. These products are highly valuable synthetic intermediates, readily converted into other important functional groups such as nitroalkenes, β-amino alcohols, and α-nitro ketones. This versatility makes the Henry reaction a powerful tool in the synthesis of complex molecules, including pharmaceuticals and natural products.

This document provides a detailed overview of the application of 1-nitroheptane in Henry reactions, including generalized experimental protocols and a discussion of the reaction mechanism. While specific quantitative data for the use of this compound is not extensively available in the cited literature, the provided protocols are based on established methodologies for similar long-chain nitroalkanes and can be adapted for specific research needs.

Reaction Mechanism and Stereochemical Considerations

The Henry reaction is initiated by the deprotonation of the α-carbon of the nitroalkane by a base, forming a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. All steps of the Henry reaction are reversible.

A significant challenge in the Henry reaction is controlling the stereochemistry of the newly formed chiral centers. The development of asymmetric catalytic systems has been a major focus of research to achieve high diastereoselectivity and enantioselectivity. Chiral metal complexes and organocatalysts are often employed to induce facial selectivity in the attack of the nitronate on the carbonyl compound.

Experimental Protocols

The following are generalized protocols for performing a Henry reaction with this compound. Optimization of the catalyst, solvent, temperature, and reaction time will be necessary for specific substrates.

General Protocol for a Base-Catalyzed Henry Reaction

This protocol describes a basic procedure for the reaction of this compound with an aromatic aldehyde using a simple base catalyst.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Base catalyst (e.g., triethylamine, DBU, or a solid-supported base)

-

Solvent (e.g., THF, CH2Cl2, or solvent-free)

-

Deuterated chloroform (CDCl3) for NMR analysis

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a solution of the aromatic aldehyde (1.0 mmol) in the chosen solvent (5 mL), add this compound (1.2 mmol).

-

Add the base catalyst (0.1-1.0 mmol) to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired β-nitro alcohol.

-

Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

General Protocol for an Asymmetric Henry Reaction

This protocol outlines a general procedure for an enantioselective Henry reaction using a chiral catalyst. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity.

Materials:

-

This compound

-

Aldehyde

-

Chiral catalyst (e.g., a copper-bis(oxazoline) complex or a chiral organocatalyst)

-

Base (if required by the catalyst system)

-

Anhydrous solvent (e.g., THF, toluene, CH2Cl2)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the chiral catalyst (typically 1-10 mol%).

-

Add the anhydrous solvent, followed by the aldehyde (1.0 mmol).

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

-

Add this compound (1.2-2.0 mmol) to the reaction mixture.

-

If required, add the base to the reaction.

-

Stir the reaction at the specified temperature and monitor by TLC.

-

After completion, work up the reaction as described in the general base-catalyzed protocol.

-

Purify the product by column chromatography.

-

Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or NMR analysis of a derivatized sample.

Data Presentation

Due to the lack of specific examples in the searched literature detailing the Henry reaction of this compound, a comprehensive table of quantitative data cannot be provided. Researchers are encouraged to perform initial screening experiments to determine the optimal conditions for their specific substrates and to generate their own data for yields, diastereoselectivities, and enantioselectivities. The tables below are provided as templates for organizing such data.

Table 1: Screening of Reaction Conditions for the Henry Reaction of this compound with Benzaldehyde

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | ||||||||

| 2 | ||||||||

| 3 |

Table 2: Substrate Scope of the Henry Reaction with this compound under Optimized Conditions

| Entry | Aldehyde | Product | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Benzaldehyde | ||||

| 2 | 4-Nitrobenzaldehyde | ||||

| 3 | 4-Methoxybenzaldehyde | ||||

| 4 | Cinnamaldehyde |

Visualizations

Henry Reaction Mechanism

Caption: The mechanism of the Henry (nitroaldol) reaction.

General Experimental Workflow

Caption: A typical workflow for a Henry (nitroaldol) reaction.

Conclusion

The Henry reaction is a versatile and powerful method for the synthesis of β-nitro alcohols, which are valuable precursors to a wide range of functionalized molecules. While specific literature on the use of this compound is limited, the general principles and protocols of the Henry reaction are well-established and can be readily adapted. The successful application of this compound in this reaction will depend on careful optimization of the reaction conditions, particularly for achieving high levels of stereocontrol in asymmetric variants. The protocols and information provided herein serve as a foundational guide for researchers to explore the utility of this compound in their synthetic endeavors.

Application Notes and Protocols for the Synthesis of 1-Aminoheptane via Reduction of 1-Nitroheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitroalkanes to primary amines is a fundamental transformation in organic synthesis, providing access to valuable intermediates for the pharmaceutical and agrochemical industries. 1-Aminoheptane, a primary alkylamine, serves as a versatile building block in the synthesis of various bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis of 1-aminoheptane from 1-nitroheptane using three common and effective reduction methods: Catalytic Hydrogenation, Lithium Aluminum Hydride (LiAlH₄) reduction, and Iron/Acetic Acid reduction.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key quantitative data associated with the different methods for the reduction of this compound to 1-aminoheptane.

| Method | Reducing Agent/Catalyst | Solvent(s) | Reaction Time (approx.) | Temperature (°C) | Yield (%) |

| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C | Methanol | 4 - 6 hours | Room Temperature | >95% |

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 2 - 4 hours | 0 to reflux | ~90% |

| Dissolving Metal Reduction | Iron powder, Acetic Acid | Ethanol/Water | 3 - 5 hours | Reflux | ~85% |

Experimental Protocols

Method 1: Catalytic Hydrogenation

This method is often preferred for its high yield, clean reaction profile, and the use of a recyclable catalyst.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol (reagent grade)

-

Hydrogen gas (H₂)

-

Filtration aid (e.g., Celite®)

-

Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation flask, dissolve this compound (e.g., 5.0 g, 34.4 mmol) in methanol (100 mL).

-

Carefully add 10% Pd/C catalyst (e.g., 0.25 g, 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm or 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

-

Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-aminoheptane.

-

The product can be further purified by distillation if necessary.

Expected Yield: >95%

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of efficiently converting nitroalkanes to amines. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (e.g., 2.6 g, 68.8 mmol) in anhydrous diethyl ether (100 mL).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve this compound (e.g., 5.0 g, 34.4 mmol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.

-

Add the this compound solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully quench the reaction by the sequential dropwise addition of:

-

Deionized water (2.6 mL)

-

15% NaOH solution (2.6 mL)

-

Deionized water (7.8 mL)

-

-

Stir the resulting granular precipitate for 30 minutes at room temperature.

-

Filter the precipitate and wash it thoroughly with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-aminoheptane.

Expected Yield: ~90%

Method 3: Reduction with Iron Powder and Acetic Acid

This classical method utilizes inexpensive and readily available reagents and is a viable alternative to metal hydrides and catalytic hydrogenation.

Materials:

-

This compound

-

Iron powder (<100 mesh)

-

Glacial acetic acid

-

Ethanol

-

Water

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Diethyl ether or Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (e.g., 5.0 g, 34.4 mmol) and a mixture of ethanol and water (e.g., 2:1, 150 mL).

-

Add iron powder (e.g., 9.6 g, 172 mmol) to the mixture.

-

Heat the mixture to reflux and then add glacial acetic acid (e.g., 10 mL) dropwise.

-

Continue refluxing for 3-5 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the iron salts. Wash the filter cake with ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Basify the remaining aqueous solution with a concentrated solution of NaOH or Na₂CO₃ until the pH is >10.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give 1-aminoheptane.

Expected Yield: ~85%

Product Characterization: 1-Aminoheptane

The identity and purity of the synthesized 1-aminoheptane can be confirmed by spectroscopic methods.

| Spectroscopic Data | Characteristic Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.68 (t, 2H, -CH₂-NH₂), 1.45-1.25 (m, 10H, alkyl chain), 0.88 (t, 3H, -CH₃)[1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 42.3 (-CH₂-NH₂), 33.9, 31.8, 29.2, 26.6, 22.6, 14.1 (-CH₃)[2] |

| IR (neat, cm⁻¹) | 3360, 3280 (N-H stretch), 2920, 2850 (C-H stretch), 1590 (N-H bend)[3][4] |

| Mass Spec. (EI) | m/z 115 (M⁺), 30 (base peak)[5] |

Visualizations

Reaction Mechanism Overview